3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
3-methyl-4-naphthalen-2-yloxy-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-10-14-15(17-9-18-16(14)21-19-10)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGPQXNIZLGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the naphthyloxy group.
Scientific Research Applications
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential antiviral, immunosuppressive, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazolo[5,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3 and 4. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and biological potency.
Key Observations:
Substituent Effects on TLR7 Activity: Electron-withdrawing groups (e.g., 4-fluorophenyl at C3) enhance TLR7 agonism. Compound 21a (EC50 = 7.8 μM) outperforms analogs with nitro or benzodioxolyl groups . Amino groups at C4, such as 3-methylpiperidine or isobutylamine, improve selectivity and potency compared to methoxy or hydroxyl groups .
Synthetic Yields and Purity :
- Substituents influence synthetic efficiency. For example, 21a was obtained in 84% yield , whereas 20a (benzodioxolyl substituent) had only 8% yield , likely due to steric hindrance.
- All compounds reported in –10 exhibited >95% purity via HPLC .
PI3Kδ Inhibitors: Piperidine-containing analogs (e.g., compounds 20, 21 in ) target cancer cell proliferation, demonstrating scaffold adaptability . Plant Growth Regulation: [1,3]Oxazolo[5,4-d]pyrimidines (structurally distinct but related) mimic auxin activity at 10⁻⁸ M .
Structural Nuances: Ring Fusion Position: Isoxazolo[4,5-d]pyrimidines (e.g., PI3Kδ inhibitors in ) differ in ring connectivity from isoxazolo[5,4-d]pyrimidines, altering binding interactions. 2-Naphthyloxy vs.
Biological Activity
3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused isoxazole and pyrimidine ring system, with specific substituents that enhance its pharmacological potential. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H11N3O2
- Molecular Weight : 277.28 g/mol
- CAS Number : 672925-33-6
The compound's structure includes a methyl group at the 3-position and a 2-naphthyloxy substituent at the 4-position, which is essential for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines by interfering with cell cycle regulation.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives within this class have shown antifungal and antibacterial activities.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Targeting Kinases : Compounds in this class may act as kinase inhibitors, disrupting signaling pathways crucial for cell proliferation and survival.
- Cell Cycle Arrest : By inhibiting certain kinases (e.g., cdk2), these compounds can induce cell cycle arrest, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotection | Potential to reduce neuroinflammation | |
| Antimicrobial | Exhibits antifungal and antibacterial properties |
Case Study: Anticancer Activity
In a study examining the anticancer properties of isoxazolo[5,4-d]pyrimidines, researchers found that this compound significantly inhibited the growth of breast cancer cell lines. The mechanism involved the induction of apoptosis through activation of caspase pathways. This suggests that further exploration into its use as an anticancer agent is warranted.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The study reported that these compounds could scavenge free radicals and reduce neuronal apoptosis, indicating potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.
Pharmacokinetics and Toxicology
Research on the pharmacokinetics of this compound is limited but suggests it may possess favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Q & A
Q. What are the common synthetic routes for 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine?
The synthesis typically involves cyclization of β-enaminonitrile precursors or chloroamidine intermediates. For example:
- Aminonitrile cyclization : 5-Amino-4-cyano-3-methylisoxazole reacts with dichloromethylenedimethyliminium chloride to form chloroamidine intermediates, which undergo cyclization under acidic conditions to yield the isoxazolo[5,4-d]pyrimidine core .
- Orthoester-mediated cyclization : Using triethyl orthoformate or orthoacetate with silica sulfuric acid catalyst under microwave irradiation (700 W, ≤10 min) improves reaction efficiency (66–82% yields) compared to conventional heating .
- Substitution reactions : The 4-chloro intermediate (e.g., 4-chloro-6-dimethylamino-3-methylisoxazolo[5,4-d]pyrimidine) allows nucleophilic substitution with alkoxy or aryloxy groups, such as 2-naphthol, to introduce the 2-naphthyloxy moiety .
Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?
- NMR spectroscopy : and NMR identify substituent positions and scaffold connectivity. For example, imino group absorption at ν = 1610 cm in IR spectra confirms intermediate structures .
- Mass spectrometry (MS) : High-resolution ESI-HRMS validates molecular weight and purity (>98%) .
- HPLC : Used to confirm purity and monitor reaction progress .
Q. How stable is this compound under varying storage conditions?
Stability depends on substituents and storage parameters:
- Temperature : Store at –20°C in inert atmospheres to prevent degradation of sensitive functional groups (e.g., nitro or trifluoromethyl substituents) .
- Humidity : Hygroscopic intermediates should be stored in desiccators to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing this compound?
- Microwave-assisted synthesis : Reduces reaction time from ≥120 min to ≤10 min while maintaining or improving yields (e.g., 66–82% for orthoester-mediated cyclization) .
- Catalyst selection : Silica sulfuric acid enhances cyclization efficiency compared to traditional acid catalysts .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during substitution reactions .
Q. How do substituents on the isoxazolo[5,4-d]pyrimidine scaffold influence biological activity?
- 4-Position modifications : Piperidine or isobutylamine groups enhance selectivity for targets like PI3Kδ (IC values <1 μM in BT-474 breast cancer cells) .
- 3-Position aryl groups : Electron-withdrawing groups (e.g., 3-nitrophenyl) improve binding affinity for Toll-like receptor 7 (TLR7) .
- Naphthyloxy vs. benzodioxol : Substitutions at the 4-position impact inhibitory potency against IDO1 (e.g., 4-fluorophenyl derivatives show IC = 50 μM) .
Q. How can researchers resolve discrepancies in bioactivity data across studies?
- Purity verification : Use HPLC and HRMS to rule out impurities (>98% purity required) .
- Assay standardization : Compare enzymatic vs. cellular assays (e.g., IDO1 inhibition in recombinant enzyme vs. cancer cell lines) .
- Structural analogs : Test derivatives with incremental substituent changes to identify confounding factors (e.g., nitro group redox activity) .
Q. What strategies enable regioselective functionalization of the isoxazolo[5,4-d]pyrimidine core?
- Directing groups : Chloro or amino substituents at the 4- or 6-position direct nucleophilic/electrophilic attacks .
- Protection-deprotection : Temporarily protect reactive sites (e.g., amine groups) during multi-step syntheses .
- Microwave-assisted reactions : Enhance regioselectivity in cyclization steps by reducing side reactions .
Q. How can low yields in substitution reactions at the 4-position be addressed?
- Nucleophile optimization : Use stronger nucleophiles (e.g., sodium naphtholate) and polar solvents (e.g., DMSO) to improve reactivity .
- Temperature control : Conduct reactions under reflux (80–100°C) to accelerate substitution kinetics .
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
